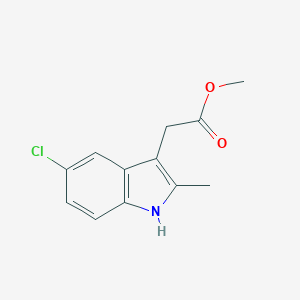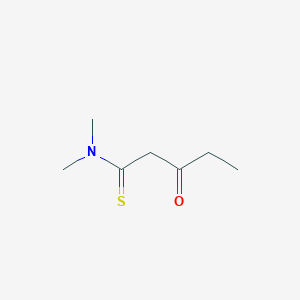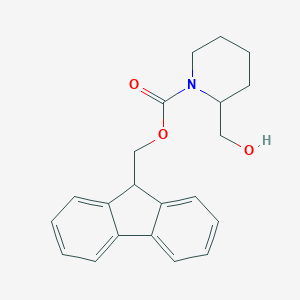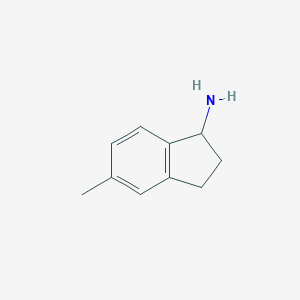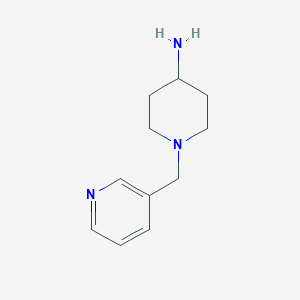
(2,3,4-Trifluorophenyl)thiourea
Descripción general
Descripción
2,3,4-Trifluorophenylthiourea (TFPTU) is a heterocyclic compound containing a thiourea group and a trifluorophenyl group. It has a wide range of applications in organic synthesis, and has gained increasing attention in the recent years due to its unique properties. TFPTU has been used in various fields, such as pharmaceuticals, biochemistry, and materials science.
Aplicaciones Científicas De Investigación
Antipathogenic Activity : A study by Limban et al. (2011) synthesized derivatives of thiourea, including 2,3,4-trifluorophenyl thiourea. These compounds demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Cycloaddition in Chemical Synthesis : Xie et al. (2019) reported the use of thiourea in a [3+2] cycloaddition with donor-acceptor cyclopropanes. This method provides an efficient route to synthesize diverse 2-amino-4,5-dihydrothiophenes, demonstrating the utility of thiourea as a versatile reagent in organic synthesis (Xie, Zhao, Qin, Suo, Qu, & Guo, 2019).
Organocatalysis : Jiménez et al. (2016) explored bifunctional thioureas with α-trifluoromethyl groups for their catalytic performance in Michael addition reactions. This study highlights the role of fluorinated catalysts in enhancing organocatalytic reactions (Jiménez, Vallejo Narváez, Román-Chavarría, Vazquez-Chavez, Rocha‐Rinza, & Hernández-Rodríguez, 2016).
Material Science and Spectroscopy : Aswathy et al. (2017) conducted a study on the spectroscopic, reactive, and transport properties of a thiourea derivative, which showed potential as a novel antifungal agent. This comprehensive study underscores the multifaceted applications of thiourea derivatives in material science (Aswathy, Mary, Jojo, Panicker, Bielenica, Armaković, Armaković, Brzózka, Krukowski, & Alsenoy, 2017).
Azo Dye Synthesis : Tanaka et al. (1991) synthesized trifluoromethylthiazoles from reactions involving thiourea. The application in azo dye synthesis demonstrates the role of thiourea derivatives in colorant chemistry (Tanaka, Nomura, Oda, Yoshida, & Mitsuhashi, 1991).
Mecanismo De Acción
Target of Action
The primary target of (2,3,4-Trifluorophenyl)thiourea are the amine groups found in proteins and other biomolecules . These amine groups play a crucial role in the structure and function of these biomolecules.
Mode of Action
This compound interacts with its targets by reacting with the amine groups in proteins and other biomolecules . This reaction forms a thiourea linkage , which alters the structure and function of the biomolecule . This alteration can have significant effects on the biomolecule’s activity and interactions.
Biochemical Pathways
Given that it reacts with amine groups in proteins and other biomolecules , it can be inferred that it may affect a wide range of biochemical pathways. These pathways could include those involving protein synthesis, signal transduction, and enzymatic reactions, among others.
Pharmacokinetics
The compound’s molecular weight (18916 g/mol) and its physical properties such as density (143 g/mL at 25ºC), boiling point (210-213ºC), and vapor pressure (00797mmHg at 25°C) suggest that it may have good bioavailability .
Result of Action
The result of this compound’s action is the alteration of the structure and function of proteins and other biomolecules . This can lead to changes in the activity and interactions of these biomolecules, potentially affecting a wide range of biological processes.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Cellular Effects
It is hypothesized that (2,3,4-Trifluorophenyl)thiourea may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that this compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is hypothesized that the effects of this compound may change over time, including potential changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is hypothesized that the effects of this compound may vary with different dosages, including potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is hypothesized that this compound may interact with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is hypothesized that this compound may interact with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is hypothesized that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
(2,3,4-trifluorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2S/c8-3-1-2-4(12-7(11)13)6(10)5(3)9/h1-2H,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJUYOKLFOWYFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NC(=S)N)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380739 | |
| Record name | 2,3,4-Trifluorophenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729080 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175205-26-2 | |
| Record name | 2,3,4-Trifluorophenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



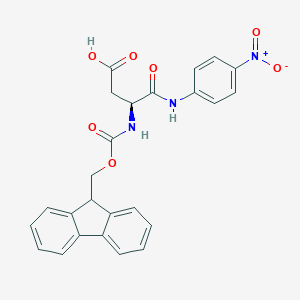

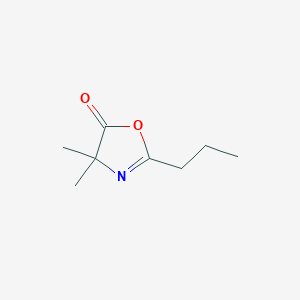
![4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B70477.png)


![(S)-2-Amino-2-[(R)-oxiranyl]propanoic acid](/img/structure/B70487.png)
